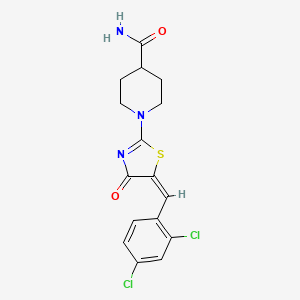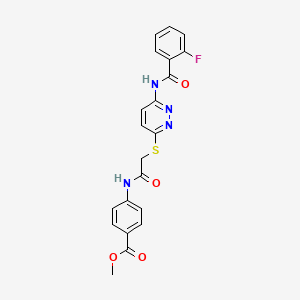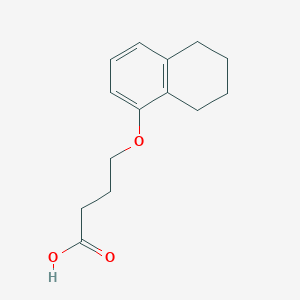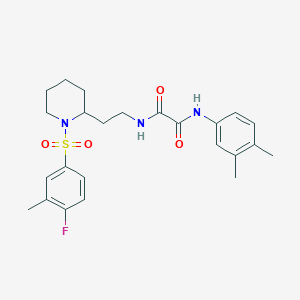![molecular formula C18H19N5OS B2711201 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 898624-54-9](/img/structure/B2711201.png)
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide” is a derivative of 1,2,4-triazole . Triazoles are an important class of compounds due to their numerous biomedical applications . They are known for their antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the use of 3-amino-1,2,4-triazole . The general method of synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is carried out by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including our compound of interest, is unique. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. They can undergo reactions with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Antiexudative Activity : Research has highlighted the synthesis of derivatives of 1,2,4-triazol with significant anti-exudative properties. These compounds were synthesized and evaluated against diclofenac sodium, showing promising results in reducing edema. This study underscores the synthetic versatility and potential therapeutic benefits of triazole derivatives (Chalenko et al., 2019).
- Antimicrobial Screening : Another study focused on synthesizing N-aryl-acetamide derivatives of 1,2,4-triazole and testing them for antimicrobial activities. These compounds exhibited notable antibacterial and antifungal effects, suggesting their utility in combating microbial infections (MahyavanshiJyotindra et al., 2011).
Biological Activities
- Antitumor Activity : Studies on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains revealed these compounds' antitumor potential. The research demonstrated their effectiveness against several cancer cell lines, highlighting the anticancer capabilities of triazole-based compounds (Hu et al., 2008).
- Antiviral and Virucidal Activities : Research into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives unveiled their potential to inhibit viral replication. These findings open avenues for developing new antiviral agents based on the triazole scaffold (Wujec et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been reported to possess a wide range of biological activities, including anti-fungal , anticancer , and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it may interact with its targets to induce changes in cellular processes, potentially leading to the observed biological effects .
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected, leading to downstream effects that contribute to its overall activity .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it may induce changes in cellular processes, potentially leading to the observed biological effects .
Safety and Hazards
Direcciones Futuras
The future directions in the research of 1,2,4-triazole derivatives, including “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide”, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Propiedades
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-6-5-9-15(10-13)20-17(24)12-25-18-22-21-16(23(18)19)11-14-7-3-2-4-8-14/h2-10H,11-12,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONUTDUBPUBVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-6-hydroxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2711118.png)



![3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B2711124.png)
![Ethyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2711125.png)
![5-(3,4-Dimethoxyphenyl)-7-ethoxy-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2711128.png)

![2-(2-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethoxy}ethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2711133.png)


![1-[(Tert-butoxy)carbonyl]-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2711137.png)
![2-{[1-(2-furoyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2711139.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2711141.png)